An In-Depth Technical Guide to 4-Chlorobenzo[c]thiadiazole (CAS: 2207-28-5)
An In-Depth Technical Guide to 4-Chlorobenzo[c]thiadiazole (CAS: 2207-28-5)
An In-Depth Technical Guide to 4-Chlorobenzo[c][1][2][3]thiadiazole (CAS: 2207-28-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Heterocycle at the Forefront of Innovation
4-Chlorobenzo[c][1][2][3]thiadiazole, a seemingly unassuming heterocyclic compound, has emerged as a pivotal building block in the landscape of modern chemistry. Its unique electronic properties, stemming from the fusion of an electron-deficient thiadiazole ring with a benzene moiety, render it a highly sought-after precursor in the development of advanced materials and pharmaceuticals. The strategic placement of a reactive chlorine atom provides a versatile handle for synthetic transformations, allowing for the facile introduction of a wide array of functional groups. This guide offers a comprehensive exploration of 4-Chlorobenzo[c][1][2][3]thiadiazole, from its synthesis and physicochemical characteristics to its reactivity and diverse applications, providing researchers and developers with the essential knowledge to harness its full potential.
Physicochemical Properties: A Data-Driven Profile
A thorough understanding of the physicochemical properties of 4-Chlorobenzo[c][1][2][3]thiadiazole is fundamental to its effective utilization in research and development. The following tables summarize its key physical and spectroscopic data.
Table 1: General and Physicochemical Properties
| Property | Value | Source |
| CAS Number | 2207-28-5 | [4][5] |
| Molecular Formula | C₆H₃ClN₂S | [4][5] |
| Molecular Weight | 170.62 g/mol | [4][5] |
| Appearance | Light-yellow to yellow powder or crystals | |
| Density | 1.531 g/cm³ | |
| Topological Polar Surface Area (TPSA) | 25.78 Ų | [5] |
| logP | 2.3447 | [5] |
Table 2: Spectroscopic Data
| Spectrum | Key Peaks/Signals |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.93 (d, J = 8.7 Hz, 1H), 7.64 (d, J = 7.2 Hz, 1H), 7.54 (dd, J = 8.8, 7.2 Hz, 1H)[4] |
| ¹³C NMR | Predicted peaks based on related structures: approximately 155, 133, 132, 130, 122, 118 ppm |
| FT-IR (KBr, cm⁻¹) | Characteristic peaks for C-Cl, C=N, C=C (aromatic), and C-H bonds are expected. |
| Mass Spectrum (EI, m/z) | Expected molecular ion peak [M]⁺ at ~170, with a characteristic isotopic pattern for one chlorine atom [M+2]⁺ at ~172. |
Synthesis of 4-Chlorobenzo[c][1][2][3]thiadiazole: A Tale of Two Routes
The synthesis of 4-Chlorobenzo[c][1][2][3]thiadiazole can be approached through two primary synthetic strategies, each with its own set of advantages and considerations.
Route 1: From 3-Chloro-1,2-phenylenediamine
This is a classical and widely employed method for the construction of the benzothiadiazole ring system. The reaction proceeds via the cyclization of a substituted o-phenylenediamine with a sulfur-containing reagent, typically thionyl chloride (SOCl₂).
Figure 1: Synthesis via cyclization of 3-Chloro-1,2-phenylenediamine.
Experimental Protocol: Synthesis from 3-Chloro-1,2-phenylenediamine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloro-1,2-phenylenediamine (1.0 eq) in a suitable solvent such as pyridine or toluene.
-
Reagent Addition: Slowly add thionyl chloride (1.1 eq) to the solution at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 4-Chlorobenzo[c][1][2][3]thiadiazole.
Causality: The use of an ortho-diamine is crucial as the two adjacent amino groups are necessary for the formation of the five-membered thiadiazole ring with thionyl chloride. Pyridine acts as both a solvent and a base to neutralize the HCl generated during the reaction.
Route 2: From a Substituted Benzene Derivative
An alternative approach involves the use of N-thionylaniline as a cyclizing agent with a suitably substituted benzene precursor. This method has been reported to provide a high yield of the desired product.[4]
Figure 2: Synthesis using N-thionylaniline.
Experimental Protocol: Synthesis using N-Thionylaniline [4]
-
Reaction Setup: In a flask, combine the benzene precursor (1.0 eq) and N-thionylaniline (5.0 eq) in toluene.
-
Reaction: Stir the mixture at 150 °C for 5 hours under an inert atmosphere. Monitor the reaction by TLC.
-
Work-up: After completion, concentrate the mixture under reduced pressure.
-
Extraction: Add water to the residue and extract with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-Chlorobenzo[c][1][2][3]thiadiazole as a gray solid (93% yield).[4]
Causality: The high temperature is necessary to drive the cyclization reaction with the less reactive N-thionylaniline. The excess of N-thionylaniline ensures the complete conversion of the starting material.
Reactivity: A Gateway to Molecular Diversity
The reactivity of 4-Chlorobenzo[c][1][2][3]thiadiazole is dominated by the chemistry of its chloro-substituent, which is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the fused thiadiazole ring. This facile displacement allows for the introduction of a wide range of functionalities. Furthermore, the chloro-substituent can participate in various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
Figure 3: Key reactivity pathways of 4-Chlorobenzo[c][1][2][3]thiadiazole.
Nucleophilic Aromatic Substitution (SNAr)
The reaction with various nucleophiles such as amines, alkoxides, and thiolates proceeds readily, often under mild conditions, to yield the corresponding substituted benzothiadiazoles.
Experimental Protocol: General Procedure for SNAr with Amines
-
Reaction Setup: In a sealed tube or round-bottom flask, dissolve 4-Chlorobenzo[c][1][2][3]thiadiazole (1.0 eq) in a suitable solvent (e.g., DMF, DMSO, or an alcohol).
-
Reagent Addition: Add the desired amine (1.1-2.0 eq) and a base (e.g., K₂CO₃, Et₃N, or an excess of the amine nucleophile).
-
Reaction: Heat the reaction mixture to a temperature ranging from room temperature to 120 °C, depending on the nucleophilicity of the amine. Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. The crude product is then purified by column chromatography or recrystallization.
Palladium-Catalyzed Cross-Coupling Reactions
Reactions such as the Suzuki-Miyaura coupling allow for the introduction of aryl and heteroaryl groups at the 4-position, significantly expanding the molecular complexity and enabling the synthesis of materials with tailored electronic and photophysical properties.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-Chlorobenzo[c][1][2][3]thiadiazole (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.
-
Reaction: Heat the mixture to reflux (80-110 °C) for several hours until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
Applications: From the Pharmacy to Advanced Electronics
The derivatives of 4-Chlorobenzo[c][1][2][3]thiadiazole have found applications in diverse scientific and technological fields, a testament to the versatility of this heterocyclic core.
Medicinal Chemistry: A Scaffold for Bioactive Molecules
The benzothiadiazole moiety is a recognized pharmacophore, and its derivatives have been investigated for a range of therapeutic applications. A prominent example is the synthesis of Tizanidine, a centrally acting α₂ adrenergic agonist used as a muscle relaxant. The synthesis of Tizanidine involves the elaboration of 4-amino-5-chlorobenzo[c][1][2][3]thiadiazole, a direct derivative of the title compound.
Figure 4: Synthetic pathway to Tizanidine.
The benzothiadiazole scaffold has also been explored for the development of inhibitors for enzymes such as Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2), a target in cancer therapy.[6]
Organic Electronics: Building Blocks for a Brighter Future
The strong electron-accepting nature of the benzothiadiazole unit makes it an ideal component in donor-acceptor (D-A) type organic materials for electronic applications. Derivatives of 4-Chlorobenzo[c][1][2][3]thiadiazole are utilized in the synthesis of:
-
Organic Light-Emitting Diodes (OLEDs): As components of emissive or electron-transporting layers.
-
Organic Photovoltaics (OPVs): As electron-acceptor materials in the active layer of solar cells.
-
Organic Field-Effect Transistors (OFETs): As n-type semiconductors.
The ability to tune the electronic properties of the final material by varying the substituent introduced at the 4-position via SNAr or cross-coupling reactions is a key advantage.[1][3]
Fluorescent Probes and Sensors: Illuminating the Microscopic World
The benzothiadiazole core often imparts favorable photophysical properties, including fluorescence. By conjugating this unit with various recognition moieties, derivatives of 4-Chlorobenzo[c][1][2][3]thiadiazole serve as precursors for fluorescent probes capable of detecting specific analytes, such as ions or reactive oxygen species, with high sensitivity and selectivity.[1][3]
Conclusion: A Building Block of Enduring Significance
4-Chlorobenzo[c][1][2][3]thiadiazole stands as a testament to the power of heterocyclic chemistry in driving innovation. Its straightforward synthesis, well-defined reactivity, and the unique electronic properties of its derivatives have solidified its importance in medicinal chemistry and materials science. For researchers and developers, a comprehensive understanding of this versatile molecule opens doors to the creation of novel pharmaceuticals, advanced electronic devices, and sensitive diagnostic tools, ensuring its continued relevance in the years to come.
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